molecular formula C5H9N B13010685 (1R,5S)-2-Azabicyclo[3.1.0]hexane

(1R,5S)-2-Azabicyclo[3.1.0]hexane

Cat. No.: B13010685
M. Wt: 83.13 g/mol
InChI Key: WSSDGZWSPMAECX-CRCLSJGQSA-N
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Description

(1R,5S)-2-Azabicyclo[3.1.0]hexane is a bicyclic amine featuring a fused cyclopropane-pyrrolidine scaffold. Its unique three-dimensional structure enhances rigidity, making it a valuable pharmacophore in drug design. This compound and its derivatives are widely used in pharmaceuticals due to their ability to improve metabolic stability and target binding affinity. Notably, it serves as a key structural component in drugs like Saxagliptin (a DPP-4 inhibitor for type 2 diabetes) and Nirmatrelvir (a component of Pfizer’s COVID-19 antiviral Paxlovid) .

Properties

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

(1R,5S)-2-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H9N/c1-2-6-5-3-4(1)5/h4-6H,1-3H2/t4-,5+/m0/s1

InChI Key

WSSDGZWSPMAECX-CRCLSJGQSA-N

Isomeric SMILES

C1CN[C@H]2[C@@H]1C2

Canonical SMILES

C1CNC2C1C2

Origin of Product

United States

Preparation Methods

Cyclopropanation and Azomethine Ylide Cycloaddition Approaches

One of the prominent methods to prepare 3-azabicyclo[3.1.0]hexane derivatives, including the (1R,5S) isomer, involves 1,3-dipolar cycloaddition reactions of azomethine ylides with cyclopropenes. This approach allows the construction of the bicyclic framework with high stereocontrol.

  • Azomethine Ylide Cycloaddition : The azomethine ylide, often generated in situ, reacts with substituted cyclopropenes to form bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives with moderate to good yields (61–70%) and high diastereofacial selectivity. This method is catalyzed by transition metals such as copper or iridium complexes to achieve enantioselectivity and stereochemical control.

  • Catalytic Systems : Chiral Cu-(CH3CN)4BF4/Ph-Phosferrox complexes and Cp*Ir catalysts have been reported to facilitate asymmetric cycloadditions and reductive amination/cyclization sequences, respectively, enabling access to enantiopure (1R,5S)-2-azabicyclo[3.1.0]hexane derivatives.

  • Mechanistic Insights : Density Functional Theory (DFT) studies at the M11/cc-pVDZ level have elucidated the HOMO-LUMO interactions governing the cycloaddition, supporting the observed stereoselectivity.

This method is advantageous for synthesizing complex spiro-fused bicyclic amines with controlled stereochemistry and functionalization.

Multi-Step Synthesis via Cyclopropyl Amines and Cyanide Intermediates

Another well-documented synthetic route involves the preparation of 3-azabicyclo[3.1.0]hexane derivatives starting from cyclopropyl amines and proceeding through cyanide and acetal intermediates.

  • Stepwise Process :

    • Formation of 2-Aminomethylcyclopropyl Acetal : Starting from cis-2-aminomethylcyclopropyl-1,1-dimethyl acetal, prepared by reduction of the corresponding acetal with lithium aluminum hydride.

    • Cyanation : The amine acetal is reacted with potassium cyanide in glacial acetic acid and methanesulfonic acid to form N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carbonitrile.

    • Hydrolysis and Deprotection : Treatment with strong inorganic acids (e.g., 6 N hydrochloric acid) hydrolyzes the nitrile to the carboxylic acid, yielding the hydrochloride salt of cis-3-azabicyclo(3.1.0)hexane-2-carboxylic acid.

    • Purification : The free acid is obtained by copper(II) hydroxide treatment and subsequent extraction and precipitation steps.

  • Yields and Conditions : The cyanation step is conducted at 40–65 °C over 17 hours, while hydrolysis requires refluxing for 6 hours. The overall process is scalable and yields pure bicyclic amine acids with confirmed stereochemistry.

Functionalization of 2-Azabicyclo[3.1.0]hexan-3-one Derivatives

Preparation of this compound can also proceed via functionalization of 2-azabicyclo[3.1.0]hexan-3-one intermediates:

  • Methylation : Treatment of 2-azabicyclo[3.1.0]hexan-3-one with cesium carbonate and methyl iodide in acetonitrile at 75 °C for 12 hours yields methylated derivatives in high yield (85%).

  • Oxidation and Substitution : Using lithium hexamethyldisilazide (LiHMDS) and bis(trimethylsilyl)peroxide at low temperatures (-78 °C to -30 °C) allows for selective oxidation and functional group transformations, producing the bicyclic amine as a yellow oil with 78% yield.

  • Bis(methylthio) Derivatives : Reaction with lithium diisopropylamide (LDA) and dimethyl sulfone methyl ester (MeSSO2Me) in tetrahydrofuran at -30 °C followed by workup yields bis(methylthio) substituted bicyclic amines, demonstrating the versatility of the bicyclic ketone intermediate for further derivatization.

Rhodium(II)-Catalyzed Cyclopropanation and Hydrolysis

A recent method involves rhodium(II)-catalyzed cyclopropanation of suitable precursors followed by selective hydrolysis to obtain either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates:

  • Procedure : The rhodium-catalyzed cyclopropanation is performed on a 10 mmol scale, followed by filtration and solvent removal. Subsequent tandem isomerization and hydrolysis steps yield the desired stereoisomer.

  • Yields : The exo isomer is obtained in 76% combined yield, while the endo isomer is isolated in 54% combined yield without chromatographic purification.

  • Advantages : This telescoped sequence streamlines the synthesis, reduces purification steps, and allows stereochemical control by choice of hydrolysis conditions.

Summary Table of Preparation Methods

Methodology Key Steps & Reagents Stereochemical Control Yield Range (%) Notes
Azomethine ylide 1,3-dipolar cycloaddition Cyclopropenes + azomethine ylide, Cu or Ir catalysis High (enantioselective) 61–70 Suitable for spiro-fused derivatives
Multi-step cyanation and hydrolysis Cyclopropyl amine → cyanide intermediate → acid Cis-selective Moderate to high Scalable, classical synthetic route
Functionalization of bicyclic ketones Methylation, oxidation with LiHMDS, LDA/MeSSO2Me Controlled 78–85 Versatile for derivative synthesis
Rhodium(II)-catalyzed cyclopropanation Rh(II) catalyst, tandem hydrolysis/isomerization Exo/endo selective 54–76 Efficient telescoped synthesis

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-2-Azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as sodium hypochlorite and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(1R,5S)-2-Azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-2-Azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect monoamine neurotransmitters, which play a crucial role in various neurological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

(a) (1S,5R)-2-Azabicyclo[3.1.0]hexane
  • Relationship : Enantiomer of (1R,5S)-2-azabicyclo[3.1.0]hexane.
  • Key Differences : Altered stereochemistry impacts biological activity. For example, (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2(S)-carboxylic acid (Compound 6 in ) shows distinct synthetic pathways compared to its (1R,5S)-counterpart, highlighting stereochemical influence on reactivity .
(b) (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
  • Modification : Incorporates a carboxamide group at position 3.
  • Application : Investigated for neuropharmacological activity. Its hydrochloride salt (CAS# 709031-39-0) has a molecular weight of 162.62 g/mol, demonstrating how functional groups alter physicochemical properties .

Functionalized Derivatives

(a) Methyl (1S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
  • Structure : Methyl ester substitution enhances lipophilicity.
  • Synthesis : Prepared via esterification of the carboxylic acid precursor, with applications as a synthetic intermediate for protease inhibitors .
(b) (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
  • Role : Intermediate in prodrug development, particularly for glutamine antagonists like DON. The dimethyl group at C6 improves metabolic stability .

Pharmacologically Active Analogues

(a) Saxagliptin
  • Structure : Contains a (1R,5S)-3-hydroxyadamantylglycine-substituted azabicyclohexane core.
  • Activity : DPP-4 inhibitor with 50 nM IC₅₀, demonstrating the scaffold’s utility in diabetes therapy .
(b) Nirmatrelvir
  • Modification : Replaces the (1R,5S)-azabicyclohexane group in Paxlovid with a (4R)-trifluoromethylproline.
  • Impact : Structural changes reduce potency but improve synthetic accessibility .

Structural and Functional Analysis

Molecular Weight and Functional Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Application
This compound C₅H₉N 83.13 Bicyclic amine Pharmacophore scaffold
This compound HCl C₅H₁₀ClN 119.59 Hydrochloride salt Drug intermediate
Saxagliptin C₁₈H₂₅N₃O₂ 315.41 Hydroxyadamantylglycine Diabetes therapy
Methyl (1S,5R)-6,6-dimethyl derivative C₉H₁₅NO₂ 169.22 Methyl ester Protease inhibitor

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